molecular formula C6H16Cl2N2 B6214444 1-propylazetidin-3-amine dihydrochloride CAS No. 2731014-96-1

1-propylazetidin-3-amine dihydrochloride

Cat. No. B6214444
CAS RN: 2731014-96-1
M. Wt: 187.1
InChI Key:
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Description

1-Propylazetidin-3-amine dihydrochloride, also known as 1-PADC, is an organic compound that has been used in scientific research since the mid-20th century. It is a chiral amine, meaning it has two forms that are mirror images of each other. It is an important compound for studying the stereochemistry of organic compounds and its effects on biological systems. In addition, it has been used as a tool for studying the pharmacology of drugs and in the synthesis of other organic compounds.

Scientific Research Applications

1-propylazetidin-3-amine dihydrochloride has been used in a variety of scientific research applications, ranging from the study of stereochemistry to the synthesis of other organic compounds. It has been used to study the stereochemistry of organic compounds and its effects on biological systems. It has also been used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, 1-propylazetidin-3-amine dihydrochloride has been used to study the pharmacology of drugs and to investigate the biochemical and physiological effects of drugs on the body.

Mechanism of Action

The mechanism of action of 1-propylazetidin-3-amine dihydrochloride is not fully understood. It is believed that its chiral structure allows it to interact with specific proteins in the body, leading to its pharmacological effects. In addition, its ability to form hydrogen bonds with other molecules may also play a role in its mechanism of action.
Biochemical and Physiological Effects
1-propylazetidin-3-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine. It has also been found to have an effect on the regulation of certain hormones, such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

1-propylazetidin-3-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chiral structure allows for the study of stereochemistry. In addition, its ability to form hydrogen bonds with other molecules makes it useful for studying the pharmacology of drugs. However, it is important to note that 1-propylazetidin-3-amine dihydrochloride is a relatively unstable compound and must be stored and handled properly.

Future Directions

For the use of 1-propylazetidin-3-amine dihydrochloride in scientific research include further study of its mechanism of action, as well as its potential applications in drug development. In addition, further research could be done to explore its potential use in the synthesis of other organic compounds, such as amino acids and peptides. Finally, further study could be done to investigate its potential use in the study of the pharmacology of drugs and their biochemical and physiological effects on the body.

Synthesis Methods

The synthesis of 1-propylazetidin-3-amine dihydrochloride is usually done by combining 1-bromopropylazetidine with aqueous hydrochloric acid. The reaction is performed at room temperature in an aqueous solution. The resulting product is a white solid that can be isolated and purified by recrystallization from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-propylazetidin-3-amine dihydrochloride involves the reaction of 1-propylazetidin-3-amine with hydrochloric acid.", "Starting Materials": [ "1-propylazetidin-3-amine", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-propylazetidin-3-amine in a suitable solvent such as ethanol or methanol.", "2. Add hydrochloric acid to the solution and stir for several hours at room temperature.", "3. Filter the resulting precipitate and wash with cold solvent to obtain the dihydrochloride salt of 1-propylazetidin-3-amine.", "4. Dry the product under vacuum and store in a desiccator until further use." ] }

CAS RN

2731014-96-1

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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